molecular formula C7H4ClN3O2 B1365336 3-Chloro-7-nitro-1H-indazole CAS No. 74209-33-9

3-Chloro-7-nitro-1H-indazole

Cat. No.: B1365336
CAS No.: 74209-33-9
M. Wt: 197.58 g/mol
InChI Key: ZQCVSYOZBCNXNZ-UHFFFAOYSA-N
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Description

3-Chloro-7-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of both chloro and nitro substituents on the indazole ring enhances its reactivity and potential for various chemical transformations.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Chloro-7-nitro-1H-indazole plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphoinositide 3-kinase δ (PI3Kδ), which is involved in cellular signaling pathways . The interaction between this compound and PI3Kδ is characterized by the binding of the compound to the enzyme’s active site, leading to inhibition of its activity. Additionally, this compound has been found to interact with other proteins involved in inflammatory and immune responses, further highlighting its potential therapeutic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G0–G1 phase . This effect is mediated through the downregulation of cyclin-dependent kinases and the upregulation of cell cycle inhibitors. Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, the binding of this compound to PI3Kδ results in the inhibition of the enzyme’s catalytic activity, leading to downstream effects on cellular signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can exert sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert therapeutic effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in specific tissues and the subsequent disruption of cellular function. Threshold effects have also been observed, where the therapeutic effects of this compound are only evident above a certain dosage level .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities . Enzymes such as cytochrome P450s play a crucial role in the oxidative metabolism of this compound, resulting in the generation of reactive intermediates . These intermediates can further undergo conjugation reactions with glutathione or other cofactors, leading to the formation of more water-soluble metabolites that are readily excreted from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which play a role in its cellular uptake and distribution . Additionally, this compound can bind to plasma proteins, such as albumin, which facilitates its transport in the bloodstream and distribution to various tissues . The localization and accumulation of this compound in specific tissues are influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, the accumulation of this compound in mitochondria can influence mitochondrial function and cellular metabolism .

Preparation Methods

The synthesis of 3-Chloro-7-nitro-1H-indazole typically involves the nitration of 3-chloro-1H-indazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually performed under controlled temperature conditions to avoid over-nitration and to ensure the selective formation of the desired product.

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

3-Chloro-7-nitro-1H-indazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reaction with an amine can yield the corresponding amino derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride.

    Electrophilic Aromatic Substitution: The indazole ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation, at positions ortho or para to the existing substituents.

Common reagents and conditions used in these reactions include:

  • Nucleophiles (amines, thiols, alkoxides)
  • Reducing agents (hydrogen gas, palladium on carbon, tin(II) chloride)
  • Electrophiles (halogens, sulfonating agents)

Major products formed from these reactions include amino derivatives, substituted indazoles, and reduced forms of the compound.

Scientific Research Applications

3-Chloro-7-nitro-1H-indazole has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds. Indazole derivatives are known for their anticancer, anti-inflammatory, and antimicrobial properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. It can act as a probe to investigate the biological functions of specific enzymes or receptors.

    Material Science: Indazole derivatives, including this compound, are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies and reaction mechanisms.

Comparison with Similar Compounds

3-Chloro-7-nitro-1H-indazole can be compared with other indazole derivatives, such as:

    3-Bromo-7-nitro-1H-indazole: Similar to this compound, but with a bromo substituent instead of chloro. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

    7-Nitro-1H-indazole: Lacks the chloro substituent, which can affect its chemical reactivity and biological properties. It is often used as a nitric oxide synthase inhibitor in neuroprotective studies.

    3-Chloro-1H-indazole: Lacks the nitro group, which significantly alters its chemical behavior and potential applications. It is used as an intermediate in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in the combination of both chloro and nitro substituents, which provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-chloro-7-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-7-4-2-1-3-5(11(12)13)6(4)9-10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCVSYOZBCNXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479936
Record name 3-Chloro-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74209-33-9
Record name 3-Chloro-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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